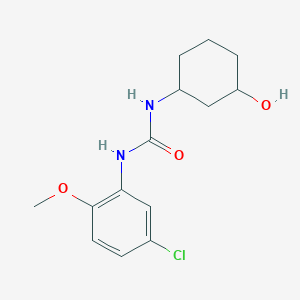

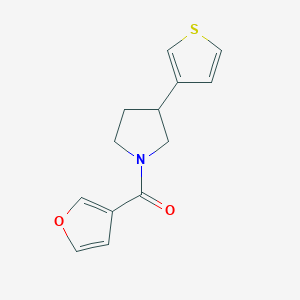

![molecular formula C17H15N5O3S B2550212 N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide CAS No. 303788-23-0](/img/structure/B2550212.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions, as seen in the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, which were generated using N,N-carbonyldiimidazole (CDI) as a coupling reagent . Similarly, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides was achieved through an uncatalyzed amine exchange reaction . These methods suggest that the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide could potentially involve similar coupling strategies or amine exchange reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry . Additionally, a single crystal X-ray study was reported for a related compound to determine its conformational features . These techniques would likely be applicable in analyzing the molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of compounds exactly matching the one . However, the biochemical evaluation of related compounds as inhibitors of enzymes such as kynurenine 3-hydroxylase suggests that the compound could potentially be involved in similar biochemical interactions or possess inhibitory activity against related enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated in terms of their biological activities, such as anticonvulsant , anti-inflammatory , and antimicrobial activities . These studies provide a basis for predicting that N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide may also exhibit similar pharmacological properties, which could be further investigated through biological assays.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed various methods for synthesizing benzothiazole derivatives and related compounds, offering insights into their structural characterization and potential for further modification. For instance, the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its full analysis via spectral data demonstrate the versatility of such compounds in chemical research Manolov, Ivanov, & Bojilov, 2021.

Biological and Pharmacological Activities

Several studies have explored the biological and pharmacological activities of compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide. Notably, compounds with benzothiazole moieties have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. For example, a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action Zablotskaya et al., 2013.

Applications in Material Science

Research on benzothiazole derivatives also extends to material science, particularly in the development of luminescent materials and their applications in light emission technologies. The luminescent properties of benzothiazole derivatives, such as their absorption maxima and emission regions, have been studied for potential use in white-light emitting devices, indicating the compound's versatility beyond biological applications Lu et al., 2017.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c23-16(18-12-6-7-14-15(10-12)25-11-24-14)8-9-26-17-19-20-21-22(17)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLIDFAWWDYAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2550129.png)

![2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid](/img/structure/B2550132.png)

![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B2550135.png)

![7-(4-(1-naphthoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550136.png)

![N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride](/img/structure/B2550140.png)

![5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2550142.png)

![2-[[4-(4-Ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2550146.png)

![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)